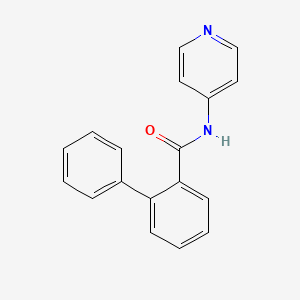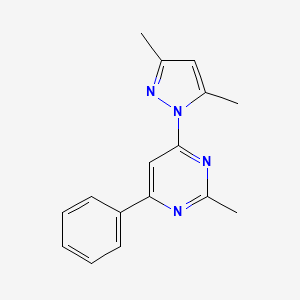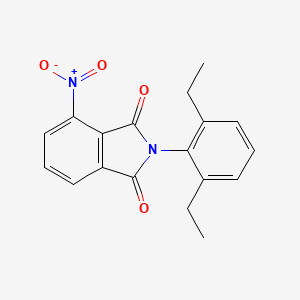
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea, also known as EDOU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDOU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is not fully understood. However, it is thought that N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea exerts its effects by inhibiting the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of amyloid-beta peptide aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea inhibits the aggregation of amyloid-beta peptides by binding to these peptides and preventing their aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have potent anti-cancer and anti-neurodegenerative effects, making it a potential candidate for the development of new therapies. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. One potential direction is to further investigate its mechanism of action in order to optimize its use in various applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in order to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the potential side effects of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea and to develop methods for minimizing these side effects.
Synthesemethoden
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with urea and a catalyst, such as potassium carbonate, to yield N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. The overall yield of this synthesis method is approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new cancer therapies.
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new Alzheimer's disease therapies.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-20-13-6-4-3-5-12(13)18-16(19)17-11-7-8-14-15(9-11)22-10-21-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYAYUQWTFKRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49828176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)


![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)
![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)

![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)